

Structure Elucidation of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

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Introduction

The bicyclo[3.1.0]hexane framework, characterized by a fused cyclopropane and cyclopentane ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.^{[1][2]} Its rigid, three-dimensional structure provides a unique conformational constraint that is valuable for designing potent and selective ligands for various biological targets, including adenosine and P2 receptors.^[3] **Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate** (Molecular Formula: C₉H₁₄O₃, Molecular Weight: 170.21 g/mol) is a representative of this class of molecules.^{[4][5]}

The presence of multiple stereocenters and the conformational rigidity of the bicyclic system make unambiguous structure elucidation a critical and non-trivial task.^[6] An error in assigning the stereochemistry of the hydroxyl or ester group could lead to incorrect structure-activity relationship (SAR) conclusions, misguiding drug development efforts. This guide provides a comprehensive, multi-technique approach for the definitive structural characterization of this molecule, integrating insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments. Our methodology emphasizes not just the acquisition of data, but the causal logic behind spectral interpretation, ensuring a self-validating and authoritative structural assignment.

Foundational Analysis: Molecular Formula and Functional Groups

The initial steps in any structure elucidation workflow are to confirm the molecular weight and identify the primary functional groups present. This provides the fundamental building blocks upon which the detailed connectivity and stereochemistry will be assembled.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), we can observe the intact molecule as a charged species with minimal fragmentation, directly confirming its molecular weight.

Experimental Protocol: ESI-HRMS

- Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Acquire the spectrum in positive ion mode.
- Analyze the resulting spectrum for the protonated molecule $[M+H]^+$ and other common adducts like the sodium adduct $[M+Na]^+$.
- Compare the measured exact mass to the theoretical mass calculated for the proposed formula $C_9H_{14}O_3$.

Data Interpretation: The primary objective is to find an ion that corresponds to the expected molecular formula. Fragmentation can also provide initial structural clues. For instance, the loss of water is a characteristic fragmentation pattern for alcohols.[\[7\]](#)

Predicted Ion	Formula	Calculated m/z	Interpretation
$[M+H]^+$	$[C_9H_{15}O_3]^+$	171.1016	Protonated molecular ion, confirming the molecular weight. [5]
$[M+Na]^+$	$[C_9H_{14}O_3Na]^+$	193.0835	Sodium adduct of the molecular ion. [5]
$[M+H-H_2O]^+$	$[C_9H_{13}O_2]^+$	153.0910	Loss of water from the hydroxyl group, characteristic of an alcohol. [5]

A match between the observed exact mass and the calculated mass for $C_9H_{14}O_3$ within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the molecular formula.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

- Place a small amount of the neat sample (if liquid) or solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Apply pressure to ensure good contact.
- Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Identify the key absorption bands corresponding to the expected functional groups.

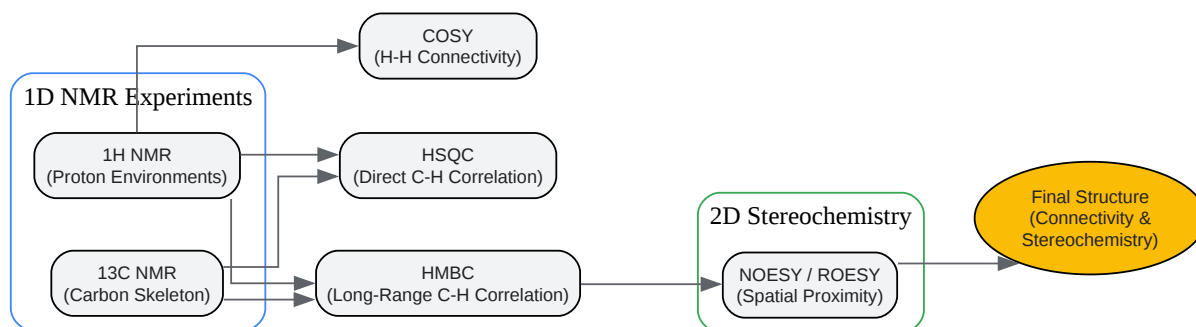
Data Interpretation: The presence of a hydroxyl group and an ester carbonyl group are the most critical features to confirm.

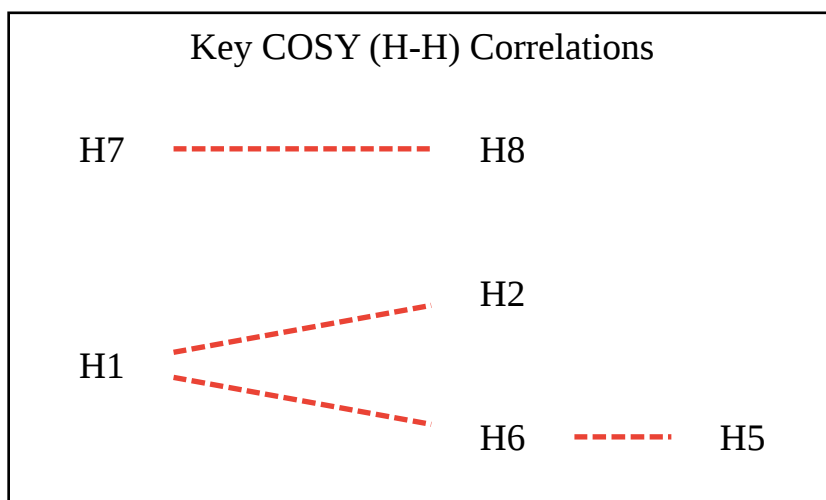
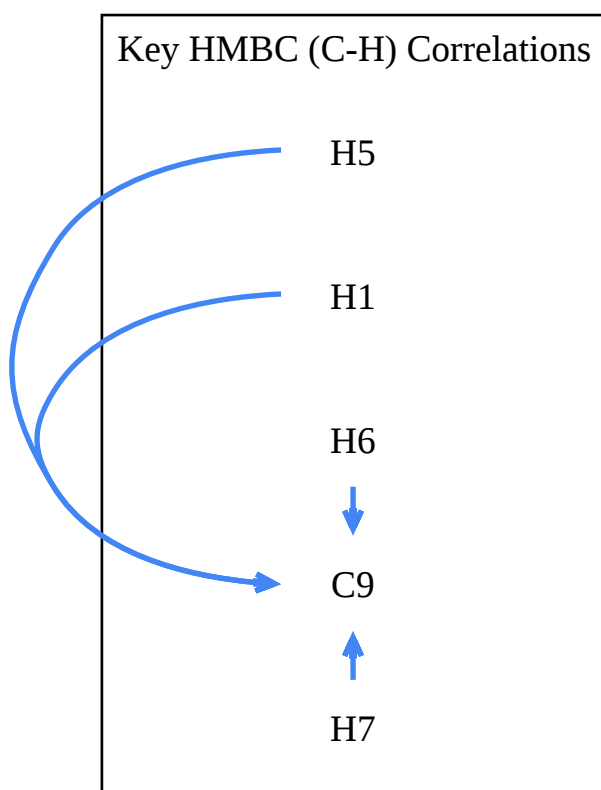
Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3500 - 3200 (Broad)	O-H Stretch	Alcohol	Confirms the presence of the hydroxyl group.[8][9]
3010 - 2850	C-H Stretch	Aliphatic (sp ³)	Indicates the saturated bicyclic core and ethyl group.
1735 - 1715 (Strong, Sharp)	C=O Stretch	Saturated Ester	Confirms the presence of the ethyl ester functional group. [10][11]
1300 - 1000	C-O Stretch	Alcohol & Ester	Corroborates the presence of the hydroxyl and ester groups.

The combined MS and IR data confirm the molecular formula C₉H₁₄O₃ and the presence of hydroxyl and ethyl ester functional groups, setting the stage for detailed structural analysis by NMR.

Definitive Structure Determination: NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the carbon skeleton, proton environments, connectivity, and three-dimensional arrangement of atoms.[12] A systematic workflow employing a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.





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References

- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (C₉H₁₄O₃) [pubchemlite.lcsb.uni.lu]
- 6. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. mdpi.com [mdpi.com]
- 9. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
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